molecular formula C12H13NO2 B12531947 (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid

Cat. No.: B12531947
M. Wt: 203.24 g/mol
InChI Key: LXXWSNSRUZKVHI-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid under reflux in methanol, to yield the desired indole derivative.

Industrial Production Methods

In an industrial setting, the production of indole derivatives often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, such as aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives.

Scientific Research Applications

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammation or cancer progression . The specific pathways and targets depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid is unique due to its specific structure, which combines the indole nucleus with a prop-2-enoic acid moiety

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C12H13NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)/b5-3+

InChI Key

LXXWSNSRUZKVHI-HWKANZROSA-N

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)/C=C/C(=O)O

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.